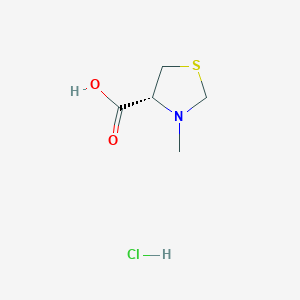

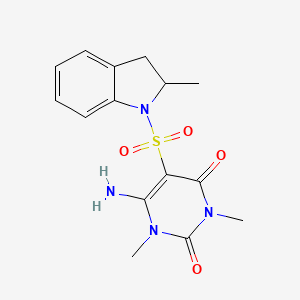

![molecular formula C8H3F3N4 B2843491 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 832115-44-3](/img/structure/B2843491.png)

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C8H3F3N4. It has a molecular weight of 212.13 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including this compound, can be achieved through the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines has been reported . The synthesis involves the condensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-4(7(15)16)3-13-14(5)6/h1-3H,(H,15,16) .Chemical Reactions Analysis

The chemical reactions involving “this compound” include Suzuki–Miyaura cross-coupling reactions . These reactions involve the use of a wide variety of aryl and heteroaryl boronic acids and require a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .Physical And Chemical Properties Analysis

“this compound” is a powder that should be stored at room temperature . Its dipole moment changes (Δμ) were calculated to be 10.3, 12.8, and 19.0 D .Wissenschaftliche Forschungsanwendungen

Tumor Imaging and PET Tracers

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have been studied as potential tumor imaging agents in positron emission tomography (PET). A specific derivative, 7-(2-chlorophenylamino)-5-((2-[18F]fluoroethyoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, demonstrated rapid and prolonged accumulation in tumors with moderate washout from other tissues in mice models, making it a promising candidate for PET tumor imaging (Xu et al., 2012).

Synthesis of Derivatives and Biological Activity

Efficient synthesis methods have been developed for various 3,5-disubstituted derivatives of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines. These methods allow for a wide range of substitutions at key positions, potentially leading to compounds with diverse biological activities. Such methodologies include SNAr and Suzuki cross-coupling reactions (Jismy et al., 2020).

Antimicrobial Activity

New derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and tested for antimicrobial activity. These compounds, synthesized using deep eutectic solvents, exhibited notable antimicrobial properties, highlighting their potential in this field (Deshmukh et al., 2016).

Photophysical Properties

The photophysical properties of a series of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives have been studied. These compounds, with various alkyl, aryl, and heteroaryl substituents, showed interesting absorption and emission properties in both solid-state and solution, indicating their potential use in material sciences (Stefanello et al., 2022).

Wirkmechanismus

Target of Action

Similar compounds with a pyrazolo[1,5-a]pyrimidine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .

Mode of Action

These compounds may bind to the active site of CDK2, preventing its normal function and leading to alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies of related compounds have shown suitable pharmacokinetic properties .

Result of Action

The inhibition of CDK2 by related compounds has been associated with significant anti-proliferative effects, particularly against cancer cell lines . This can lead to cell cycle arrest and induction of apoptosis .

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N4/c9-8(10,11)6-1-2-13-7-5(3-12)4-14-15(6)7/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIDVDCXJWMRRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C(C=N2)C#N)N=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2843413.png)

![3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2843415.png)

![N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2843416.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2843417.png)

![3-[(2-Fluorophenyl)methylthio]-5-(methylethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2843418.png)

![1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2843419.png)

![N-[4-(3,6-dichloropyridine-2-amido)phenyl]azepane-1-carboxamide](/img/structure/B2843427.png)

![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2843428.png)

![methyl 6-[[(E)-2-phenylethenyl]sulfonylcarbamoyl]pyridine-2-carboxylate](/img/structure/B2843431.png)